molecular formula C4N2O B14166945 Dicyanoketene CAS No. 4361-47-1

Dicyanoketene

Cat. No.: B14166945
CAS No.: 4361-47-1
M. Wt: 92.06 g/mol
InChI Key: RDULYKPBBHATBJ-UHFFFAOYSA-N
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Description

Dicyanoketene is an organic compound with the molecular formula C₄N₂O It is a ketene derivative characterized by the presence of two cyano groups attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyanoketene can be synthesized through several methods. One common method involves the pyrolysis of a suitable precursor, such as this compound ethylene acetal. The preparation involves dissolving urea in distilled ethylene glycol and adding finely divided tetracyanoethylene. The mixture is heated on a steam bath until a solution is formed, which is then cooled to precipitate this compound ethylene acetal .

Industrial Production Methods

Industrial production of this compound typically involves the use of polymer-supported this compound acetals. These polymers are synthesized by copolymerizing styrene and divinylbenzene or ethylene glycol dimethacrylate. The resulting polymers can be used as recyclable p-acid catalysts in various reactions .

Chemical Reactions Analysis

Types of Reactions

Dicyanoketene undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other compounds.

    Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The conditions for these reactions vary depending on the desired product. For example, polymer-supported this compound acetals can catalyze reactions such as monothioacetalization and carbon-carbon bond formation under mild conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, monothioacetalization reactions yield monothioacetals, while carbon-carbon bond formation reactions produce various carbonyl compounds .

Mechanism of Action

The mechanism of action of dicyanoketene involves its reactivity with various nucleophiles and electrophiles. The compound’s cyano groups and carbonyl carbon make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Dicyanoketene can be compared with other similar compounds, such as tetracyanoethylene and other ketene derivatives. These compounds share some reactivity patterns but differ in their specific chemical properties and applications. For example, tetracyanoethylene is known for its strong electron-withdrawing properties, while this compound is more versatile in its reactivity due to the presence of both cyano and carbonyl groups .

List of Similar Compounds

  • Tetracyanoethylene
  • Dichloroketene
  • Bromoketene
  • Fluoroketene

This compound stands out due to its unique combination of cyano and carbonyl groups, which confer distinct reactivity and versatility in various chemical reactions .

Properties

CAS No.

4361-47-1

Molecular Formula

C4N2O

Molecular Weight

92.06 g/mol

InChI

InChI=1S/C4N2O/c5-1-4(2-6)3-7

InChI Key

RDULYKPBBHATBJ-UHFFFAOYSA-N

Canonical SMILES

C(=C(C#N)C#N)=O

Origin of Product

United States

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